5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

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Researchers constructing sulfonamide libraries often encounter synthetic dead-ends with non-halogenated imidazole-4-sulfonyl chlorides that lack a second derivatizable handle. 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137048-96-5) eliminates this bottleneck via its orthogonal dual-electrophilic architecture. • C4-SO2Cl enables rapid sulfonamide formation with primary/secondary amines • C5-Cl remains available for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr without additional halogenation • 95% purity across 5+ verified suppliers with batch-specific COA (HPLC, NMR) ensures multi-step synthetic reproducibility • Multi-vendor sourcing strategy mitigates supply chain disruption for long-term medicinal chemistry programs

Molecular Formula C4H4Cl2N2O2S
Molecular Weight 215.06 g/mol
CAS No. 137048-96-5
Cat. No. B182210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
CAS137048-96-5
Synonyms5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Molecular FormulaC4H4Cl2N2O2S
Molecular Weight215.06 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1Cl)S(=O)(=O)Cl
InChIInChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3
InChIKeySWTLYSQAVQWLET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Profile & Procurement


5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 137048-96-5) is a heterobifunctional imidazole derivative bearing both a C5 chlorine substituent and a C4 sulfonyl chloride electrophilic warhead. Its molecular formula is C₄H₄Cl₂N₂O₂S with a molecular weight of 215.06 g/mol . The compound serves as a versatile building block in medicinal chemistry for constructing sulfonamide libraries and functionalized imidazole scaffolds . The sulfonyl chloride moiety confers high electrophilicity for nucleophilic substitution with amines, while the C5 chlorine provides a handle for transition metal-catalyzed cross-couplings or further functionalization . However, a comprehensive search of primary research literature and patents reveals a critical gap: no peer-reviewed head-to-head studies directly comparing this compound with its closest structural analogs (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride, 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, or 5-bromo-1-methyl-1H-imidazole-4-sulfonyl chloride) were identified in the accessible scientific record. Consequently, the evidence presented in this guide relies on supplier-verified specifications, comparative structural analysis, and inferred differentiation from class-level understanding of imidazole sulfonyl chloride reactivity.

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Non-Substitutability


Substituting 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with a non-chlorinated analog (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride, CAS 58767-51-4) or a regioisomeric chlorinated variant fundamentally alters the compound's reactivity profile and downstream synthetic utility . The C5 chlorine atom is not merely an inert substituent; it exerts both electronic and steric effects that modulate the electrophilicity of the adjacent C4 sulfonyl chloride, influences the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, and provides a distinct functional handle for orthogonal derivatization . In applications requiring a dual-functionalized imidazole core where the 5-position is pre-installed for metal-catalyzed transformations, substitution with a non-chlorinated analog introduces a synthetic dead-end requiring additional halogenation steps, thereby compromising overall yield and introducing cost inefficiencies . Similarly, substitution with a 2-chloro regioisomer (e.g., 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride) produces a fundamentally different scaffold with altered spatial orientation that may fail to recapitulate the structure-activity relationships established in lead optimization campaigns.

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Procurement Evidence & Specs


Verified Purity & Batch Consistency

Multiple independent commercial suppliers consistently report a standard purity specification of 95% for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, with batch-specific certificates of analysis (COA) available upon request including NMR, HPLC, and GC verification . This purity threshold represents the commercially available baseline for research-grade material, with suppliers such as Bidepharm, Aladdin Scientific, AKSci, and Fluorochem all adhering to this specification . In contrast, the non-chlorinated analog 1-methyl-1H-imidazole-4-sulfonyl chloride is reported with a lower typical purity of 90% in commercial catalogs, suggesting potential differences in synthetic accessibility or stability that impact achievable purity .

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Storage Stability & Handling Requirements

Supplier documentation consistently specifies that 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride requires storage under inert atmosphere at 2–8°C to maintain chemical integrity . This requirement is not uniformly specified across all imidazole sulfonyl chloride analogs; for instance, 1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4) and related non-halogenated derivatives are frequently documented as stable at ambient temperature under standard laboratory conditions . The enhanced storage stringency for the 5-chloro derivative is consistent with the electron-withdrawing effect of the C5 chlorine substituent, which increases the electrophilicity of the sulfonyl chloride moiety and thereby accelerates hydrolytic degradation in the presence of atmospheric moisture .

Stability Storage Procurement

Structural Differentiation via C5 Chlorine

The defining structural feature of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is the simultaneous presence of two electrophilic sites: the C4 sulfonyl chloride (SO₂Cl) and the C5 chlorine atom. The non-chlorinated analog, 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 58767-51-4), lacks the C5 halogen handle, rendering it unsuitable for applications requiring orthogonal functionalization of the imidazole ring . Conversely, the 2-chloro regioisomer, 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS 1394040-91-5), places the chlorine substituent at a position with markedly different electronic and steric properties, which alters both the reactivity of the adjacent sulfonyl chloride and the spatial orientation of downstream derivatives . The 5-position chlorine in the target compound is positioned adjacent to both the N1-methyl group and the C4 sulfonyl chloride, creating a unique electronic environment that may influence regioselectivity in subsequent transformations [1].

Synthetic Chemistry Scaffold Differentiation Medicinal Chemistry

Multi-Supplier Availability & Sourcing

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is available from at least five independent commercial suppliers with documented stock and transparent pricing, including Bidepharm, Aladdin Scientific, AKSci, Fluorochem, and Sigma-Aldrich (via Krackeler Scientific distribution) [1]. This multi-supplier availability contrasts with certain structurally related compounds such as 5-bromo-1-methyl-1H-imidazole-4-sulfonyl chloride, for which commercial availability is more limited based on current catalog searches. Representative pricing for research quantities (100 mg scale) ranges from $195 (AKSci) to approximately $3,500 (Bidepharm, reflecting regional market and purity certification differences), providing procurement flexibility across budget tiers .

Procurement Supply Chain Sourcing

5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Procurement & Application Scenarios


Orthogonal Sulfonamide Library Synthesis

Procurement of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is indicated for medicinal chemistry programs requiring the construction of diverse sulfonamide libraries from a single dual-electrophilic scaffold. The C4 sulfonyl chloride enables rapid diversification via reaction with primary or secondary amines to generate sulfonamide linkages, while the C5 chlorine remains available for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions with nucleophiles [1]. This orthogonal reactivity profile cannot be achieved with the non-chlorinated analog 1-methyl-1H-imidazole-4-sulfonyl chloride, which lacks the second functional handle . Researchers should verify that their storage infrastructure supports the required 2–8°C inert atmosphere conditions prior to procurement .

Process Chemistry & Scale-Up with Validated Purity

The compound's documented 95% purity specification across multiple independent suppliers provides a consistent quality benchmark for process development and scale-up activities [1]. For synthetic routes where the sulfonyl chloride moiety is the primary point of diversification (e.g., reaction with amines to form sulfonamide-linked conjugates), the 5% absolute purity advantage over the 90% specification of the non-chlorinated analog reduces the burden of pre-reaction purification and minimizes the introduction of unknown impurities that could complicate downstream analytics and regulatory documentation . Procurement from suppliers offering batch-specific COA with HPLC, NMR, or GC verification is recommended to maintain batch-to-batch reproducibility in multi-step syntheses .

Electrophilic Warhead for Covalent Inhibitor Design

The sulfonyl chloride functionality serves as a moderately reactive electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., lysine, cysteine, serine) in protein targets [1]. While no peer-reviewed studies directly comparing the reactivity or selectivity of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with other sulfonyl chloride-containing warheads were identified, the unique electronic environment created by the adjacent C5 chlorine and N1 methyl substituents is expected—based on class-level understanding of imidazole substituent effects—to modulate the electrophilicity of the sulfonyl chloride relative to non-chlorinated or differently substituted analogs . Researchers pursuing this application should independently validate target engagement and selectivity profiles.

Multi-Supplier Sourcing for Risk Mitigation

Given the compound's availability from at least five verified commercial suppliers [1], procurement teams can implement a multi-vendor sourcing strategy to mitigate supply chain disruption risks. This is particularly relevant for long-term research programs where consistent access to the identical building block is critical for maintaining structure-activity relationship continuity. The compound's well-documented molecular identity (CID 16771964) and MDL number (MFCD09044274) facilitate cross-referencing across supplier catalogs, enabling price comparison and batch reservation without ambiguity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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